molecular formula C21H16FN3O3S2 B2657501 4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898411-21-7

4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No.: B2657501
CAS No.: 898411-21-7
M. Wt: 441.5
InChI Key: NXOCEHVGIGQYEN-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a fluorophenyl group, a sulfonamide group, and a methylbenzothiazole group .


Molecular Structure Analysis

The structure of this compound would be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by various factors including its molecular structure and the nature of its constituent groups. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

Research on fluoro substituted sulphonamide benzothiazole derivatives, including compounds structurally related to "4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide," demonstrates significant antimicrobial properties. Novel compounds synthesized from 3-chloro-4fluoro aniline and screened for anti-microbial activity show promise as potent biodynamic agents, particularly against microbial infections (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Antiproliferative and Anticancer Activities

A series of pyrazole-sulfonamide derivatives, which may share structural similarities with the compound , have been evaluated for their antiproliferative activities against cancer cell lines. These studies reveal the potential of such compounds in cancer therapy, highlighting their selective efficacy and broad-spectrum antitumor activity (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Cardiac Electrophysiological Activity

Compounds related to "this compound" have been investigated for their Class III antiarrhythmic activity. Selected derivatives demonstrate potent Class III activity without affecting conduction, suggesting their potential in treating ventricular fibrillation and improving cardiac electrophysiological properties (Ellingboe et al., 1992).

Synthesis and Structural Analysis

Studies have explored the synthesis of novel sulfonamide derivatives, including fluorobenzamides containing thiazole and thiazolidine, which exhibit promising antimicrobial analogs. These investigations not only provide insights into the synthetic pathways but also emphasize the importance of structural features such as the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Molecular Docking and Theoretical Studies

Theoretical investigations and molecular docking studies of antimalarial sulfonamides against COVID-19 suggest the utility of such compounds in drug development. These studies offer a comprehensive understanding of the interaction mechanisms between the sulfonamide derivatives and target proteins, providing a foundation for the development of effective therapeutic agents (Fahim & Ismael, 2021).

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-13-23-19-12-17(8-11-20(19)29-13)24-21(26)14-2-6-16(7-3-14)25-30(27,28)18-9-4-15(22)5-10-18/h2-12,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOCEHVGIGQYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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